molecular formula C3H4N4OS2 B14216980 N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea CAS No. 796845-27-7

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B14216980
CAS No.: 796845-27-7
M. Wt: 176.2 g/mol
InChI Key: JHVBVEMJUDLJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. In cancer cells, it induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea include other 1,3,4-thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Properties

CAS No.

796845-27-7

Molecular Formula

C3H4N4OS2

Molecular Weight

176.2 g/mol

IUPAC Name

(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea

InChI

InChI=1S/C3H4N4OS2/c4-1(8)5-2-6-7-3(9)10-2/h(H,7,9)(H3,4,5,6,8)

InChI Key

JHVBVEMJUDLJAS-UHFFFAOYSA-N

Canonical SMILES

C1(=S)NN=C(S1)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.